

Gentisuric Acid: A Technical Guide to its Discovery and Initial Characterization

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Compound of Interest		
Compound Name:	Gentisuric acid	
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Abstract

Gentisuric acid, or N-(2,5-dihydroxybenzoyl)glycine, is a metabolite of the widely used nonsteroidal anti-inflammatory drug, aspirin. First identified in human urine following aspirin administration, this compound has since been the subject of research exploring its biosynthesis, chemical properties, and diverse biological activities. This technical guide provides a comprehensive overview of the discovery and initial characterization of Gentisuric acid, detailing its physicochemical properties, synthesis, and analytical methodologies. Furthermore, it explores its roles as an antioxidant, a potential antidiabetic agent, and an inhibitor of the fibroblast growth factor (FGF) signaling pathway, presenting key quantitative data and experimental protocols to support further research and development.

Discovery and Biosynthesis

Gentisuric acid was first identified as a minor metabolite of aspirin in human urine.[1][2] Its metabolic formation occurs in animals, where it is synthesized from gentisic acid and glycine ethyl ester.[2][3] The biosynthesis of **Gentisuric acid** involves two primary pathways:

 Conjugation of Gentisic Acid with Glycine: This process is catalyzed by a mitochondrial fraction of the liver.[2]



 Microsomal Hydroxylation of Salicyluric Acid: This pathway also occurs in the liver and can be enhanced by pretreatment with phenobarbital.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **Gentisuric acid** is essential for its application in research and drug development. The key properties are summarized in the table below.

Property	Value	Reference
Chemical Formula	C ₉ H ₉ NO ₅	[4]
Molecular Weight	211.17 g/mol	[4]
Appearance	White to yellow powder	[5]
Melting Point	204 °C	[5]
рКа	2.97	[5]
Solubility		
Water	Very soluble	[5]
Ethanol	Very soluble	[5]
Diethyl ether	Very soluble	[5]
Acetone	Soluble	[5]

Synthesis and Characterization Synthesis of Gentisuric Acid

Gentisuric acid can be synthesized in the laboratory via a Schotten-Baumann reaction, which involves the N-acylation of glycine.[6] A detailed protocol is provided below.

Experimental Protocol: Synthesis of N-(2,5-dihydroxybenzoyl)glycine

Materials:

Foundational & Exploratory





- Gentisic acid
- Thionyl chloride
- Glycine ethyl ester hydrochloride
- Sodium bicarbonate
- Dioxane
- Water
- Hydrochloric acid
- Ethanol

Procedure:

- Preparation of Gentisoyl Chloride: A mixture of gentisic acid and a slight molar excess of thionyl chloride is refluxed for 2-3 hours. The excess thionyl chloride is removed by distillation under reduced pressure.
- Preparation of Glycine Ethyl Ester: Glycine ethyl ester hydrochloride is neutralized with a saturated solution of sodium bicarbonate. The free glycine ethyl ester is then extracted with a suitable organic solvent (e.g., diethyl ether) and dried over anhydrous sodium sulfate.
- Condensation Reaction: The gentisoyl chloride, dissolved in a minimal amount of anhydrous dioxane, is added dropwise to a solution of glycine ethyl ester in dioxane at a controlled temperature (e.g., 0-5 °C) with constant stirring.
- Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The solvent is then removed under reduced pressure. The residue is dissolved in water and acidified with dilute hydrochloric acid to precipitate the crude
 Gentisuric acid.
- Purification: The crude product is collected by filtration, washed with cold water, and recrystallized from an ethanol-water mixture to yield pure N-(2,5-dihydroxybenzoyl)glycine.



Analytical Characterization

The identity and purity of synthesized **Gentisuric acid** are confirmed using various analytical techniques.

TLC-densitometry is a valuable technique for the qualitative and quantitative analysis of **Gentisuric acid**, particularly in biological samples.[2][7]

Experimental Protocol: TLC-Densitometry of **Gentisuric Acid**

- Stationary Phase: Pre-coated silica gel 60 F254 TLC plates.
- Mobile Phase: A mixture of chloroform, ethanol, and glacial acetic acid (e.g., in a ratio of 5:4:0.03 v/v/v).[8]
- Sample Preparation: Biological samples (e.g., urine) are pre-treated, often involving solidphase extraction, to isolate the analytes of interest.[5]
- Spotting: A defined volume of the sample and standard solutions are spotted onto the TLC plate.
- Development: The plate is developed in a saturated chromatography chamber.
- Detection and Densitometric Scanning: The plate is dried, and the spots are visualized under UV light (e.g., at 254 nm). Densitometric scanning is performed in absorbance mode to quantify the amount of **Gentisuric acid**.[7][9]

¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of **Gentisuric acid**. [2][5]

Experimental Protocol: NMR Spectroscopy of **Gentisuric Acid**

- Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated water (D₂O).[10][11]
- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).[10]
- ¹H NMR Parameters:



- Pulse Program: Standard single-pulse experiment.
- Acquisition Time: ~2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16 or more for adequate signal-to-noise.[10]
- ¹³C NMR Parameters:
 - Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
 - Acquisition Time: ~1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more, depending on sample concentration.

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of **Gentisuric acid**, further confirming its identity.[2][5]

Experimental Protocol: Mass Spectrometry of Gentisuric Acid

- Ionization Source: Electrospray ionization (ESI) is commonly used.[5][12]
- Mass Analyzer: Quadrupole, time-of-flight (TOF), or ion trap analyzers can be utilized.
- Mode: Analysis is typically performed in negative ion mode to detect the deprotonated molecule [M-H]⁻.[12]
- LC-MS/MS: For complex mixtures, liquid chromatography is coupled with tandem mass spectrometry (LC-MS/MS) for separation and sensitive detection.[12]
 - Column: A C18 reversed-phase column is often used.[12]
 - Mobile Phase: A gradient of water and acetonitrile, often with additives like formic or acetic acid.[12]



 MS/MS: Collision-induced dissociation (CID) is used to generate fragment ions for structural confirmation.[5]

Biological Activities and Mechanism of Action

Gentisuric acid exhibits a range of biological activities, with its antioxidant, antidiabetic, and FGF inhibitory properties being of particular interest.

Antioxidant Activity

Gentisuric acid demonstrates potent antioxidant and free radical scavenging activities.[13]

Assay	IC₅₀ Value (mg/mL)	Reference
DPPH radical scavenging	~0.09	[14]

Antidiabetic Potential

In vitro studies have shown that **Gentisuric acid** can inhibit key enzymes involved in carbohydrate metabolism, suggesting its potential as an antidiabetic agent.[15]

Enzyme Inhibition	IC₅₀ Value (mg/mL)	Reference
α-Amylase	2.07 ± 0.3	[15]
α-Glucosidase	1.69 ± 0.027	[15]

Inhibition of Fibroblast Growth Factor (FGF) Signaling

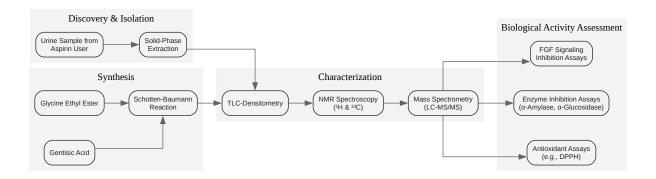
Gentisuric acid has been identified as an inhibitor of fibroblast growth factors (FGFs), which are key regulators of cell growth, proliferation, and differentiation.[1][2][15] Dysregulation of FGF signaling is implicated in various diseases, including cancer.[4] **Gentisuric acid** is proposed to inhibit FGF signaling through two distinct mechanisms:

• Direct Binding to FGF: **Gentisuric acid** can directly bind to FGF, preventing it from interacting with its receptor (FGFR).[15][16]



• Interference with FGF-FGFR Complex Formation: **Gentisuric acid** may also interfere with the assembly of the FGF-FGFR signaling complex.[1][15][16]

Visualizations Experimental Workflow

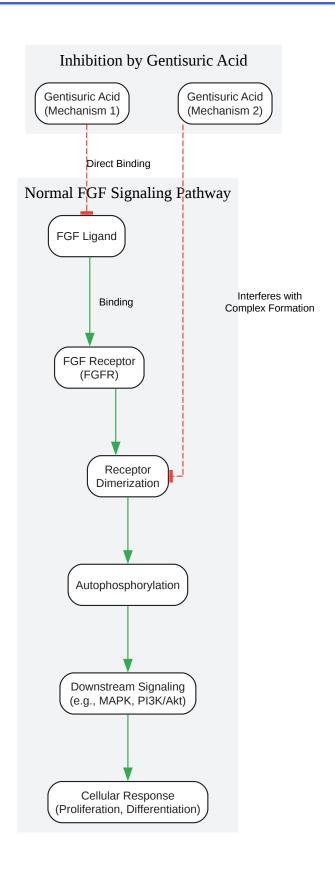


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Discovery and Characterization Workflow for **Gentisuric Acid**.

Fibroblast Growth Factor (FGF) Signaling Inhibition Pathway





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Proposed Mechanisms of FGF Signaling Inhibition by Gentisuric Acid.



Conclusion

Gentisuric acid, a metabolite of aspirin, has emerged as a molecule of interest with a diverse range of biological activities. Its discovery and initial characterization have paved the way for further investigation into its therapeutic potential. This technical guide has provided a comprehensive overview of the foundational knowledge of **Gentisuric acid**, including detailed methodologies for its synthesis and analysis. The presented quantitative data on its antioxidant, antidiabetic, and FGF inhibitory properties highlight promising avenues for future research in drug discovery and development. The provided experimental protocols and workflow diagrams serve as a valuable resource for scientists aiming to build upon this initial body of work.

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